1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one
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Overview
Description
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one is a compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to an imidazolidin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one typically involves the formation of the dioxaborolane ring followed by its attachment to the phenyl group and subsequent incorporation of the imidazolidin-2-one moiety. One common method involves the use of pinacolborane and a palladium catalyst to form the dioxaborolane ring, which is then coupled with a phenyl halide through a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or esters.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxaborolane ring can yield boronic acids, while substitution reactions on the phenyl group can introduce various functional groups .
Scientific Research Applications
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices .
Mechanism of Action
The mechanism of action of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The phenyl and imidazolidin-2-one moieties contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine: Similar structure but with a piperidine ring instead of an imidazolidin-2-one.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazolidin-2-one.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Features a boronic acid pinacol ester instead of a dioxaborolane ring.
Uniqueness
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one is unique due to its combination of a dioxaborolane ring with an imidazolidin-2-one moiety, which imparts distinct chemical reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H21BN2O3 |
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Molecular Weight |
288.15 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-12(10-11)18-9-8-17-13(18)19/h5-7,10H,8-9H2,1-4H3,(H,17,19) |
InChI Key |
XPWBBIINJKUUNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCNC3=O |
Origin of Product |
United States |
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